![molecular formula C23H18ClFN4O2S2 B2810789 1-((2-氯-6-氟苯甲基)硫)-4-(2-乙氧基苯甲基)噻吩[2,3-e][1,2,4]三嗪-5(4H)-酮 CAS No. 1217085-97-6](/img/structure/B2810789.png)
1-((2-氯-6-氟苯甲基)硫)-4-(2-乙氧基苯甲基)噻吩[2,3-e][1,2,4]三嗪-5(4H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2-chloro-6-fluorobenzyl)thio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C23H18ClFN4O2S2 and its molecular weight is 500.99. The purity is usually 95%.
BenchChem offers high-quality 1-((2-chloro-6-fluorobenzyl)thio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2-chloro-6-fluorobenzyl)thio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Dual PARP-1 and EGFR Inhibition in Breast Cancer
Scientific Field
Medicinal Chemistry and Oncology
Application Summary
These derivatives have been designed to target both PARP-1 and EGFR, which are critical in the treatment of breast cancer. They show promise as dual inhibitors, potentially offering a more effective treatment strategy.
Methods of Application
The compounds are synthesized and their cytotoxic activities are evaluated against breast cancer cell lines. Apoptosis induction and cell cycle arrest are also assessed .
Results Summary
Some derivatives have shown better cytotoxic activities compared to known drugs, with one compound inducing apoptosis by 38-fold compared to the control and showing promising enzyme inhibition .
Anti-Cancer Agents Targeting EGFR and PI3K
Scientific Field
Pharmacology
Application Summary
Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine derivatives have been synthesized for their potential as anti-cancer agents, with a focus on inhibiting EGFR and PI3K, which are important in cancer progression.
Methods of Application
The compounds undergo molecular docking studies to assess their binding affinity to EGFR and PI3K, followed by cytotoxicity screening against various cancer cell lines .
Results Summary
Certain derivatives have shown excellent potency against specific cancer cell lines, suggesting they could serve as leads for further modification in anticancer research .
Antimicrobial Properties
Scientific Field
Microbiology and Infectious Diseases
Application Summary
1,2,4-Triazolopyrimidines, which are structurally related to the compound , have been found to possess significant antimicrobial properties, making them candidates for developing new treatments for infections.
Methods of Application
These compounds are tested for their pharmacological activities, including their antimicrobial efficacy against various pathogens .
Results Summary
The derivatives have shown potential as antitumor, antimalarial, antimicrobial, anti-inflammatory, and antifungal agents, with potency in macrophage activation .
Pharmacophores in Anti-Cancer Activity
Scientific Field
Chemical Biology
Application Summary
Pyrazolopyrimidinone derivatives, which share a similar structure, have been identified as potential pharmacophores due to their anti-cancer activity against various cancer cell lines.
Methods of Application
These compounds are synthesized and tested for their pharmacological properties, including their activity against different types of cancer .
Results Summary
The derivatives have displayed anti-cancer activity against human colon, leukemia, non-small cell lung cancer, CNS cancer, and skin cancer cell lines .
These applications highlight the versatility and potential of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin derivatives in scientific research, particularly in the field of medicinal chemistry and pharmacology. The results from these studies are promising, but it’s important to note that further research and clinical trials are necessary to confirm their efficacy and safety for therapeutic use.
Targeting Protein Kinases in Cancer Therapy
Scientific Field
Oncology and Medicinal Chemistry
Application Summary
Thienopyrimidine derivatives have been recognized for their role in inhibiting protein kinases, which are crucial in the signaling pathways that lead to cancer cell proliferation and survival.
Methods of Application
The compounds are tested for their ability to inhibit various protein kinases in vitro. The inhibitory activity is often measured using enzyme-linked immunosorbent assays (ELISA) or similar methods.
Results Summary
Recent research has shown that certain thienopyrimidine derivatives can effectively inhibit key protein kinases involved in cancer, leading to reduced tumor growth and metastasis .
VEGFR-2 Inhibition in Anti-Cancer Drug Development
Application Summary
New thieno[2,3-d]pyrimidine-derived compounds have been synthesized with the aim of targeting VEGFR-2, a critical factor in angiogenesis and cancer progression.
Methods of Application
These compounds undergo in vitro anti-proliferative evaluation, molecular docking, and molecular dynamics simulation studies to assess their potential as cancer therapeutics.
Results Summary
One of the compounds showed strong anti-VEGFR-2 potential with an IC50 value of 0.084 μM and demonstrated significant effects against cancer cell lines, suggesting its promise as an anticancer agent .
EZH2 Inhibition for Cancer Treatment
Scientific Field
Biochemistry and Oncology
Application Summary
Substituted thieno[3,2-d]pyrimidine derivatives have been synthesized as inhibitors of EZH2, an enzyme implicated in the epigenetic regulation of gene expression in cancer cells.
Methods of Application
The antiproliferative activity of these compounds is evaluated against various cancer cell lines, and their toxicity is assessed against non-cancerous cells.
Results Summary
The synthesized compounds have shown potential as EZH2 inhibitors, with promising antiproliferative activity against selected cancer cell lines .
FABP Inhibition for Metabolic Disorders
Scientific Field
Pharmacology and Metabolic Diseases
Application Summary
[1,2,4]Triazolo[1,5-a]pyrimidine derivatives, which are structurally related to thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin, have been identified as inhibitors of fatty acid-binding proteins (FABPs), potential therapeutic targets for metabolic disorders.
Methods of Application
These compounds are evaluated for their ability to bind and inhibit FABPs, which play a role in the development of diseases like dyslipidemia and diabetes.
Results Summary
The inhibition of FABPs by these derivatives could lead to new treatments for metabolic disorders, highlighting the therapeutic potential of this class of compounds .
属性
IUPAC Name |
12-[(2-chloro-6-fluorophenyl)methylsulfanyl]-8-[(2-ethoxyphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN4O2S2/c1-2-31-19-9-4-3-6-14(19)12-28-21(30)20-18(10-11-32-20)29-22(28)26-27-23(29)33-13-15-16(24)7-5-8-17(15)25/h3-11H,2,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLGJRAKXCDWFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=C(C=CC=C5Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-chloro-6-fluorobenzyl)thio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

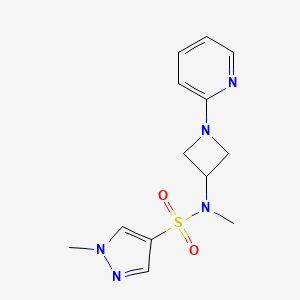
![5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2810710.png)
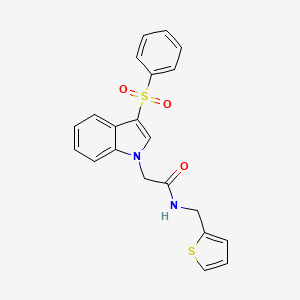
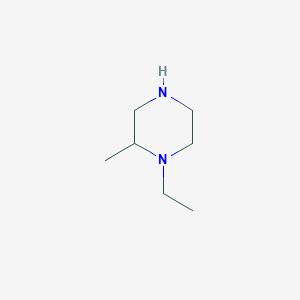
![4-methoxy-N-[(E)-(1-methyl-2-morpholino-1H-indol-3-yl)methylidene]aniline](/img/structure/B2810715.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2810716.png)
![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2810717.png)
![(2S,6R)-6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-2-carboxylic acid](/img/structure/B2810718.png)
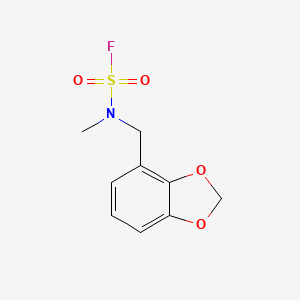
![N-(4-chloro-2-fluorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2810720.png)
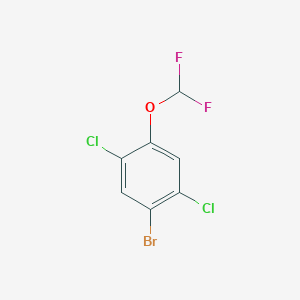
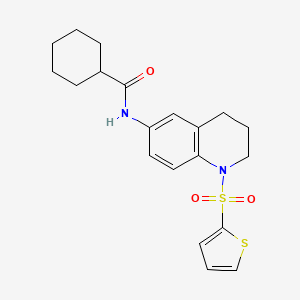
![3,4-difluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2810723.png)
![methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamate](/img/structure/B2810729.png)